molecular formula C21H21N3O2 B10964606 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylcyclopropanecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10964606
M. Wt: 347.4 g/mol
InChI Key: KCAJRXHEONXKMG-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropane carboxamide group, and multiple phenyl groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry:

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Analytical Chemistry: It can serve as a standard or reference material in analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can result in different chemical properties and biological activities.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-14-19(21(26)24(23(14)2)16-11-7-4-8-12-16)22-20(25)18-13-17(18)15-9-5-3-6-10-15/h3-12,17-18H,13H2,1-2H3,(H,22,25)

InChI Key

KCAJRXHEONXKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3C4=CC=CC=C4

Origin of Product

United States

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